4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate
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Overview
Description
4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate is a complex organic compound characterized by its unique structural features It contains an acetyloxy group, a methoxy group, and a diazoniobut-1-en-2-olate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of a phenolic compound followed by methoxylation and diazotization. The reaction conditions often require the use of acetic anhydride, methanol, and sodium nitrite under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium chloride or sodium hydroxide are employed under mild conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate involves its interaction with specific molecular targets. The acetyloxy and methoxy groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The diazonium group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate: A compound with similar acetyloxy and phenyl groups but different structural features.
4-Acetoxy-3-methoxycinnamic acid: Shares the acetyloxy and methoxy groups but differs in the overall structure.
Uniqueness
4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate is unique due to its combination of functional groups and the presence of the diazonium moiety.
Properties
CAS No. |
90266-19-6 |
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Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
[5-(4-diazo-3-oxobutyl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)19-13-7-10(4-6-12(13)18-2)3-5-11(17)8-15-14/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
PDCMCAIVGAHJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)CCC(=O)C=[N+]=[N-])OC |
Origin of Product |
United States |
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